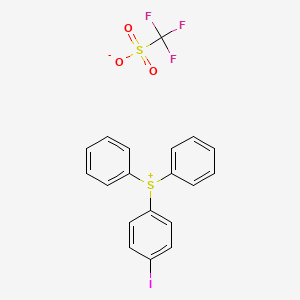

(4-Iodophenyl)diphenylsulfonium triflate

Beschreibung

Significance of Onium Salt Photoacid Generators in Modern Materials Chemistry

Onium salts, particularly diaryliodonium and triarylsulfonium salts, are cornerstone components in many light-induced chemical processes. researchgate.net Their primary function is to act as photoacid generators (PAGs), compounds that decompose upon irradiation to produce a strong acid. spiedigitallibrary.org This photogenerated acid then acts as a catalyst for a variety of subsequent chemical transformations, a concept central to chemically amplified photoresists used extensively in the microelectronics industry. spiedigitallibrary.org

The significance of onium salt PAGs lies in their high efficiency. They typically exhibit excellent photoacid quantum yields, meaning a single photon can initiate a cascade of catalytic reactions, leading to high sensitivity and process efficiency. encyclopedia.pub The acid generated is typically a very strong, non-nucleophilic Brønsted acid, which is highly effective in initiating reactions like the ring-opening polymerization of epoxides and vinyl ethers, or the deprotection of polymer side-chains. researchgate.netnih.gov This capability is crucial for applications such as:

UV-Curable Coatings and Inks: Onium salts enable the rapid, solvent-free curing of coatings, adhesives, and inks upon exposure to UV light. researchgate.netresearchgate.net

Photolithography: They are essential in creating the finely detailed microstructures on semiconductor wafers. spiedigitallibrary.org

3D Printing (Stereolithography): The precise spatial and temporal control over acid generation allows for the layer-by-layer fabrication of complex three-dimensional objects. nih.gov

The choice between different onium salts, such as iodonium (B1229267) versus sulfonium (B1226848), and the selection of the counter-anion (e.g., triflate, hexafluoroantimonate) allow for the fine-tuning of properties like photosensitivity, thermal stability, and the strength of the generated acid. encyclopedia.pubresearchgate.net

Historical Context and Evolution of Sulfonium Salts as Photoinitiators

The field of cationic photopolymerization was fundamentally transformed in the 1970s by the pioneering work of J.V. Crivello and his colleagues. encyclopedia.pubopenalex.org Their discovery and subsequent development of diaryliodonium and triarylsulfonium salts as highly efficient photoinitiators opened up new possibilities for polymer chemistry. openalex.orgacs.org Prior to this, while some sulfonium salts were known to act as thermal initiators for epoxide polymerization starting in the 1980s, their photochemical utility was not fully realized. nih.gov

Crivello's initial reports on triarylsulfonium salts demonstrated that these compounds, which were remarkably stable in the dark, could undergo efficient photolysis to generate the necessary acidic species to drive polymerization. encyclopedia.pubnih.gov The basic mechanism involves the absorption of a photon, leading to the cleavage of a carbon-sulfur bond to form reactive intermediates that ultimately produce a Brønsted acid. nih.gov

The evolution of sulfonium salt photoinitiators has followed several key research paths:

Structural Modification: Early research focused on simple triarylsulfonium salts. Subsequent work explored how modifying the aryl groups (the aromatic rings attached to the sulfur atom) could influence the salt's properties. researchgate.net Attaching different functional groups could shift the absorption wavelength, making the initiators responsive to different light sources, such as longer-wavelength UV or even visible light. researchgate.net

Anion Variation: The nature of the counter-anion (the negative part of the salt, like triflate) was found to be critical. researchgate.net The anion must be non-nucleophilic to avoid terminating the polymerization it is meant to catalyze. The development of salts with anions like hexafluorophosphate (B91526) (PF₆⁻), hexafluoroantimonate (SbF₆⁻), and trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) was a major step in creating highly reactive systems. researchgate.net

Sensitization: To expand the utility of sulfonium salts beyond their native UV absorption range, researchers developed photosensitization techniques. researchgate.net This involves adding a photosensitizer molecule that absorbs light at a longer wavelength and then transfers energy to the onium salt, causing it to decompose. researchgate.net

This continuous evolution has transformed sulfonium salts from laboratory curiosities into indispensable industrial chemicals.

Research Trajectories and Academic Focus on (4-Iodophenyl)diphenylsulfonium triflate

The academic focus on this compound places it within the well-established class of triarylsulfonium salt photoacid generators. Research on this and similar compounds is driven by the demand for materials with precisely controlled curing behavior for high-technology applications.

Current research trajectories involving triarylsulfonium salts like this compound include:

Mechanism Elucidation: Detailed studies continue to investigate the precise photolysis mechanisms. Understanding how the C-S bond cleaves—whether through homolytic (forming radicals) or heterolytic (forming ions) pathways—and how the surrounding medium affects acid generation is crucial for designing more efficient systems. nih.govmdpi.com

Performance in Advanced Lithography: As the features in microelectronics shrink, there is a constant need for new photoresist formulations. Research investigates how specific PAG structures, such as those containing heavy atoms like iodine, perform under exposure to deep-UV (DUV), extreme-UV (EUV), and electron-beam radiation. spiedigitallibrary.org The presence of the iodo-phenyl group in the cation can influence the absorption characteristics and the subsequent photochemical reactions.

Application in Cationic Polymerization: This compound is a model candidate for initiating the cationic polymerization of various monomers. alfachemic.com Academic studies often compare the reactivity of different PAGs in standard formulations, such as the polymerization of cyclohexene (B86901) oxide, to benchmark their efficiency. acs.org The combination of the diphenylsulfonium core with the triflate anion is known to provide high reactivity. rsc.org

Development of Novel Formulations: Research explores the use of these PAGs in new composite materials and in dual-cure systems, where an initial light-induced reaction at the surface generates enough heat to trigger a thermal polymerization process throughout the bulk of the material. nih.gov

This compound serves as a valuable research tool and a building block in the ongoing quest to develop more sophisticated and efficient photopolymer systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 255056-46-3 | sigmaaldrich.com |

| Molecular Formula | C₁₉H₁₄F₃IO₃S₂ | sigmaaldrich.com |

| Molecular Weight | 538.34 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 155-160 °C | alfachemic.comsigmaaldrich.com |

| Maximal Absorption Wavelength (λmax) | 262 nm | sigmaaldrich.com |

| Primary Application | Cationic Photoinitiator, Photoacid Generator | alfachemic.com |

Eigenschaften

IUPAC Name |

(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQDLCHSPLKATA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3IO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584137 | |

| Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255056-46-3 | |

| Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Iodophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Iodophenyl Diphenylsulfonium Triflate

General Principles of Triarylsulfonium Salt Synthesis

The formation of triarylsulfonium salts involves the creation of a tetracoordinate sulfur cation with three aryl substituents. Various synthetic strategies have been developed to achieve this, often tailored to the specific substituents on the aryl rings and the desired counterion.

Triflation Reactions in Sulfonium (B1226848) Salt Formation

Triflation reactions, which introduce the trifluoromethanesulfonate (B1224126) (triflate or OTf) group, are pivotal in the synthesis of many triarylsulfonium salts. The triflate anion is an excellent leaving group, which can facilitate the formation of the sulfonium cation. One common approach involves the reaction of a diaryl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf₂O) in the presence of an aromatic compound. chemicalbook.com The triflic anhydride activates the sulfoxide, making it susceptible to electrophilic attack by the arene.

Another strategy involves the use of diaryliodonium salts, which can undergo copper-catalyzed arylation of sulfides. sigmaaldrich.com In these reactions, the triflate is often the counterion of the diaryliodonium salt, such as in diphenyliodonium (B167342) triflate. The use of triflic anhydride in the preparation of ortho-trifluoromethyl phenyl triflate from the corresponding phenol (B47542) highlights its role in generating highly reactive intermediates. rsc.org The reaction between diphenyl sulfoxide and triflic anhydride can lead to various reactive intermediates, which are instrumental in sulfoxide transfer reactions. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net

Photochemical Routes to Sulfonium Cations

Photochemical methods provide an alternative pathway to triarylsulfonium cations. Direct irradiation of triarylsulfonium salts can lead to either heterolytic or homolytic cleavage of a carbon-sulfur bond. researchgate.net Heterolytic cleavage results in the formation of a phenyl cation and a diaryl sulfide (B99878), while homolytic cleavage produces a phenyl radical and a diphenylsulfinyl radical cation pair. These reactive intermediates can then go on to form various photoproducts. The photolysis of triarylsulfonium salts in alcohol has also been investigated as a route to generate reactive species. whiterose.ac.uk Furthermore, the formation of triarylsulfonium salts can be achieved through photochemical routes, offering a different synthetic approach compared to traditional thermal methods.

Specific Synthetic Protocols for (4-Iodophenyl)diphenylsulfonium triflate

This compound is a key precursor for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). cymitquimica.com Its synthesis requires robust and reproducible methods that can be adapted for both manual and automated procedures.

Manual Radiosynthesis Procedures for Tracers

The subsequent radiosynthesis step would involve the nucleophilic substitution of the iodo group with [¹⁸F]fluoride. The development of robust ¹⁸F-labeling strategies using sulfonium salts as leaving groups is an active area of research. cymitquimica.com

Automated Synthesis Unit Approaches for High Purity Precursors

The demand for PET radiopharmaceuticals has driven the development of automated synthesis modules to ensure safe, reproducible, and cGMP-compliant production. whiterose.ac.ukrsc.org These automated systems can handle the entire process, from the initial radioisotope production to the final formulation of the radiotracer.

The automation of radiosynthesis for various ¹⁸F-labeled radiotracers on platforms like the AllinOne synthesis module has been successfully demonstrated. whiterose.ac.ukrsc.org Such systems can be programmed to perform the necessary steps, including the activation of [¹⁸F]fluoride, the radiofluorination of the precursor molecule (like this compound), purification via HPLC, and final formulation. alfachemic.com The adaptability of these automated synthesizers allows for the production of a wide variety of radiotracers with high purity and specific activity. researchgate.netrsc.org

Optimization of Reaction Conditions for Efficient this compound Production

The efficient production of this compound relies on the careful optimization of reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

For copper-catalyzed arylations of sulfides with diaryliodonium salts, the choice of the copper catalyst and ligands is crucial. researchgate.net Copper(II) triflate (Cu(OTf)₂) is a powerful Lewis acid that is often used as a catalyst in various organic reactions. smolecule.com The optimization of Sonogashira-type coupling reactions using sulfoxonium salts involved screening different solvents and bases to maximize the yield. nih.gov Similarly, in the synthesis of triarylsulfonium salts via reaction with arynes, the choice of the aryne precursor and the reaction conditions significantly impacts the yield. chemicalbook.com For instance, diaryl sulfoxides have been shown to give higher yields of triarylsulfonium salts compared to diaryl sulfides in these reactions. chemicalbook.com The development of a metal-free method for the regioselective synthesis of 2-thiolated quinolines highlights the importance of exploring different catalytic systems and reaction media, such as water, to achieve efficient and environmentally friendly syntheses.

Below is a table summarizing various synthetic approaches for triarylsulfonium salts, which can inform the optimization of the synthesis of this compound.

| Synthetic Approach | Key Reagents | Catalyst | General Findings |

| Copper-Catalyzed Arylation | Diaryl Sulfide, Diaryliodonium Triflate | Copper(II) salts | Effective for forming C-S bonds. sigmaaldrich.com |

| Reaction with Arynes | Diaryl Sulfoxide, Aryne Precursor | Cesium Fluoride | Diaryl sulfoxides generally give higher yields than diaryl sulfides. chemicalbook.com |

| Friedel-Crafts Reaction | Diaryl Sulfoxide, Arene | Triflic Anhydride | Suitable for preparing sterically hindered triarylsulfonium salts. chemicalbook.com |

| Photochemical Synthesis | Triarylsulfonium Salt Precursors | UV Light | Can proceed via heterolytic or homolytic cleavage. researchgate.net |

A second table provides properties of the target compound.

| Property | Value |

| CAS Number | 255056-46-3 fishersci.com |

| Molecular Formula | C₁₉H₁₄F₃IO₃S₂ fishersci.com |

| Molecular Weight | 538.34 g/mol fishersci.com |

| Melting Point | 155-160 °C fishersci.com |

| Appearance | White to light yellow powder/crystal |

Photochemistry and Acid Generation Mechanism of 4 Iodophenyl Diphenylsulfonium Triflate

Fundamental Principles of Photoacid Generation by Onium Salts

Onium salts, such as sulfonium (B1226848) and iodonium (B1229267) salts, are a prominent class of ionic photoacid generators (PAGs). patsnap.com These compounds are characterized by their ability to generate strong Brønsted acids upon exposure to light. patsnap.com The process is initiated by the absorption of a photon by the onium salt cation, which leads to the formation of an electronically excited state. researchgate.netresearchgate.net This excited state is unstable and undergoes rapid decomposition, typically through the cleavage of a carbon-heteroatom bond (e.g., carbon-sulfur or carbon-iodine). researchgate.netrsc.org

Photolytic Pathways of (4-Iodophenyl)diphenylsulfonium triflate

The photolytic decomposition of this compound is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the sulfonium cation. This excitation triggers the cleavage of the covalent bonds within the cation.

Upon irradiation, the primary photochemical event for triarylsulfonium salts is the cleavage of a sulfur-carbon (S-C) bond. researchgate.net In the case of this compound, there are two types of S-C bonds: the bond between sulfur and the iodophenyl group and the bonds between sulfur and the two unsubstituted phenyl groups. The absorption of a photon promotes the molecule to an excited singlet state, which can lead to bond scission.

The predominant pathway for triarylsulfonium salts is homolytic cleavage of the S-C bond. nih.gov This process results in the formation of a diarylsulfonium radical cation and an aryl radical. For this compound, this would lead to the formation of a diphenylsulfonium radical cation and a 4-iodophenyl radical, or a (4-iodophenyl)phenylsulfonium radical cation and a phenyl radical. The formation of these radical species is a key step in the subsequent acid generation process. While heterolytic cleavage is also possible, leading directly to a diarylsulfide and an aryl cation, the homolytic pathway is generally considered the major route for triarylsulfonium salts. nih.gov

The radical cations and aryl radicals formed during the initial S-C bond cleavage are highly reactive species that readily react with their environment to generate a Brønsted acid. researchgate.net The diarylsulfonium radical cation can abstract a hydrogen atom from a suitable donor molecule (often the solvent or a polymer in the matrix) to form a protonated diarylsulfide. This proton is then released and combines with the triflate anion to form triflic acid.

Acid Generation Efficiency and Quantum Yield Studies of this compound

For new sulfonium PAGs, photoacid quantum yields have been reported to range from 0.01 to 0.4. fishersci.com The quantum yield is influenced by several factors, including the structure of the cation, the nature of the anion, the irradiation wavelength, and the composition of the surrounding medium. For instance, the acid generation efficiency of some sulfonium salts has been found to be lower than that of triphenylsulfonium (B1202918) triflate under similar conditions, suggesting that structural modifications can significantly impact this parameter. nih.gov The efficiency of acid generation is a key factor in determining the sensitivity of photoresist formulations where these PAGs are employed. google.com

| Parameter | Typical Range for Sulfonium PAGs | Reference |

| Photoacid Quantum Yield (Φacid) | 0.01 - 0.4 | fishersci.com |

Note: This table presents a general range for sulfonium PAGs as specific data for this compound was not found.

Influence of Aromatic Substituents on Acid Generation (Comparative Analysis with Analogues)

The nature and position of substituents on the aromatic rings of a triarylsulfonium salt have a significant impact on its photochemical properties and acid generation efficiency. Electron-withdrawing and electron-donating groups can alter the absorption spectrum, the stability of the molecule, and the reactivity of the photogenerated intermediates.

In a comparative context, the iodine atom in this compound is an electron-withdrawing group. Generally, electron-withdrawing substituents can increase the stability of the sulfonium salt. However, they may also necessitate higher energy (shorter wavelength) UV light for efficient activation compared to unsubstituted or electron-donating group-substituted analogues.

For example, a study on fluorinated analogues, such as (4-fluorophenyl)diphenylsulfonium (B8508265) triflate, suggests that the presence of a halogen can enhance reactivity and solubility. smolecule.com In contrast, some studies have shown that a redshift in the absorption spectrum of a PAG, which can be induced by certain substituents, may be accompanied by a reduction in the photoacid generation ability. mdpi.com A comparative study of meta- and para-substituted analogues of other sulfonium salts has demonstrated that the substitution pattern can significantly influence the quantum yield of acid generation. mdpi.com Therefore, the iodo-substituent in this compound is expected to modulate its photochemical behavior relative to the parent triphenylsulfonium triflate and other halogenated analogues.

| Substituent Type | General Influence on Sulfonium PAGs | Reference |

| Electron-withdrawing (e.g., -F, -I) | Increases stability, may require higher activation energy. | |

| Electron-donating (e.g., -OCH3) | Reduces thermal stability, may enhance photolytic efficiency. |

Note: This table provides a generalized comparison based on literature for substituted sulfonium salts.

Photoresponse Characteristics and Wavelength Dependence

The photoresponse of a PAG is determined by its absorption spectrum, which dictates the wavelengths of light it can absorb to initiate the photochemical reaction. For this compound, the maximum absorption wavelength (λmax) is reported to be 262 nm. sigmaaldrich.com This indicates that the compound is most sensitive to deep ultraviolet (DUV) radiation.

The wavelength of the irradiation source is a critical factor, as the energy of the photons must be sufficient to induce the electronic transition that leads to bond cleavage. The photochemistry of some compounds can be wavelength-dependent, meaning that different wavelengths may favor different reaction pathways or efficiencies. researchgate.net While detailed wavelength-dependent studies for this compound are not widely published, its λmax at 262 nm suggests its primary applications would be in processes utilizing DUV light sources, such as 248 nm excimer laser lithography. The absorption characteristics are a key determinant of a PAG's suitability for a particular photolithographic technology. google.com

| Compound | λmax (nm) | Reference |

| This compound | 262 | sigmaaldrich.com |

Applications of 4 Iodophenyl Diphenylsulfonium Triflate in Polymer Science and Advanced Materials Engineering

Role as a Cationic Photoinitiator in Photopolymerization Systems

Onium salt photoinitiators, including triarylsulfonium salts like (4-Iodophenyl)diphenylsulfonium triflate, have been fundamental to the progress of cationic photopolymerization since their development. radtech2022.com Cationic polymerization offers distinct advantages over free-radical processes, most notably its insensitivity to oxygen inhibition, which eliminates the need for expensive inerting measures. radtech2022.comtuwien.ac.at

This compound functions as a cationic photoinitiator, which generates a strong acid upon irradiation. The initiation process for triarylsulfonium salts involves the absorption of light, leading to the cleavage of a carbon-sulfur (C-S) bond. mdpi.com This photolysis generates highly reactive species, such as a phenyl cation or a diarylsulfonium cation radical. mdpi.com These intermediates subsequently interact with a proton source in the system to produce a potent Brønsted acid. mdpi.com In the case of this specific compound, the triflate (CF₃SO₃⁻) counterion results in the formation of triflic acid, a superacid.

This photogenerated acid is the true initiating species. radtech2022.com It protonates a monomer, typically an electron-donating alkene or a heterocyclic monomer such as an epoxide or vinyl ether, to create a carbenium ion. radtech2022.comwikipedia.org This ion becomes the active center from which the polymer chain propagates. wikipedia.org The effectiveness of the polymerization is highly dependent on the counterion; it must be non-nucleophilic to prevent immediate termination of the reaction. wikipedia.org The triflate anion fulfills this requirement, ensuring that the cationic active center can proceed with polymerization.

The capacity to rapidly initiate polymerization upon UV exposure makes this compound a valuable component in UV-curing formulations. mupnet.com This technology is widely used for solvent-free, high-speed curing of coatings, inks, and adhesives. smolecule.com The compound's role as a photoinitiator is crucial for applications where rapid and precise control over polymerization is required. For instance, it can be incorporated into dual-cure resins that utilize both UV light for an initial cure and heat for a final cure, ensuring complete solidification of the material. googleapis.com

Utilization in Photolithography and Micro/Nano-Patterning Processes

In the realm of microfabrication, this compound is categorized as a photoacid generator (PAG). smolecule.com This function is central to its use in photolithography, a process essential for manufacturing semiconductors and microelectronics. light-am.com Photolithography uses light to transfer a geometric pattern from a mask to a light-sensitive chemical photoresist on a substrate. harvard.edu

This compound is a key ingredient in formulations for Chemically Amplified Resists (CARs). 20.210.105 CARs are advanced photoresists that exhibit high sensitivity to radiation. The operational principle of a CAR relies on the catalytic action of a photogenerated acid. 20.210.105

Upon exposure to deep UV (DUV) light, the PAG—in this case, this compound—decomposes and releases a small quantity of strong acid (triflic acid). During a subsequent post-exposure bake (PEB) step, this acid diffuses through the polymer matrix of the resist. It catalyzes a multitude of chemical reactions, such as the cleavage of acid-labile protecting groups or the cross-linking of polymer chains. 20.210.105 This catalytic cascade means a single photoacid molecule can trigger numerous chemical events, thereby "amplifying" the initial photochemical signal. This amplification significantly enhances the photosensitivity of the resist, allowing for shorter exposure times and higher throughput in semiconductor manufacturing.

Extreme Ultraviolet (EUV) lithography, operating at a wavelength of 13.5 nm, is a leading technology for fabricating sub-10-nm semiconductor devices. researchgate.net A primary challenge in EUV lithography is the development of photoresist materials that meet stringent requirements for resolution, sensitivity, and line-edge roughness (LER). researchgate.net To improve performance, resist researchers have explored new formulations, including the use of polymers with lower molecular weight and an increased concentration of photoacid generators. researchgate.net As a highly efficient PAG, this compound is a candidate for such advanced EUV resist platforms. Its ability to generate a strong acid upon exposure to high-energy EUV photons is critical for achieving the desired patterning performance at the scales required for next-generation logic and memory devices. researchgate.net

Photoetching is a critical step in microelectronics fabrication where a patterned photoresist acts as a stencil to selectively remove material from an underlying substrate. The quality of the final device is directly dependent on the resolution and fidelity of the photoresist pattern. By serving as the PAG within the photoresist, this compound enables the creation of high-resolution and precise patterns through the lithographic process. radtech2022.com Once the resist is patterned, it protects designated areas of the substrate during an etching process (either wet or dry), allowing for the accurate transfer of the circuit design onto the semiconductor wafer. light-am.com

Table 2: Summary of Key Applications and Roles

| Primary Role | Technology/Process | Function | Source Index |

|---|---|---|---|

| Cationic Photoinitiator | UV-Curing Systems (Coatings, Adhesives) | Initiates polymerization of monomers like epoxides and vinyl ethers upon UV exposure. | radtech2022.commupnet.com |

| Photoacid Generator (PAG) | Chemically Amplified Resists (CARs) | Generates a strong acid catalyst upon irradiation to induce a cascade of chemical changes in the resist polymer. | 20.210.105 |

| EUV Lithography | Provides high acid-generation efficiency needed for sensitive, high-resolution EUV photoresists. | researchgate.netresearchgate.net | |

| Photoetching / Micro-Patterning | Enables the formation of high-fidelity patterns in photoresist, which serve as masks for substrate etching. | radtech2022.comlight-am.com |

Development of Advanced Materials and Coatings

This compound serves as a critical component in the formulation of novel materials and high-performance coatings, primarily due to its efficiency as a photoinitiator. Upon irradiation, it generates a strong Brønsted acid, which can catalyze a variety of chemical reactions, leading to the formation of crosslinked polymer networks with desirable properties.

Design of Thermally Stable Photocuring Chemistries

The demand for materials that can withstand high temperatures has driven research into thermally stable photocuring systems. This compound, as a member of the sulfonium (B1226848) salt class of PAGs, exhibits notable thermal stability, making it an excellent candidate for such applications. The thermal stability of the cured epoxy resins is crucial for their performance in demanding environments.

| Epoxy System | Curing Agent | Initial Decomposition Temperature (IDT) | Reference |

|---|---|---|---|

| Hexafluoro-bisphenol based Epoxy (EFN) | 4,4'-diaminodiphenylmethane (DDM) | > 345°C | semanticscholar.org |

| Hexafluoro-bisphenol based Epoxy (EFN) | 4,4'-diaminodiphenylsulfone (DDS) | > 345°C | semanticscholar.org |

| Bisphenol A epoxy | Polysulfone (PSF) blends | Slightly increased vs. pure epoxy | researchgate.net |

| Trifunctional epoxy resin | 4,4'-diaminodiphenyl sulfone (DDS) | Increases with curing temperature up to 180°C | psu.edu |

Directed Morphological Trapping in Block Copolymer Systems

Block copolymers (BCPs) are a fascinating class of materials that can self-assemble into highly ordered nanostructures. google.comsigmaaldrich.commdpi.com This property is harnessed in a technique known as directed self-assembly (DSA) to create intricate patterns for applications in nanotechnology and microelectronics. Photoacid generators like this compound play a pivotal role in this process by enabling "morphological trapping."

In this approach, a thin film of a BCP, such as polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), is coated onto a substrate. google.com The film is then exposed to UV light through a photomask. The irradiated areas generate acid from the PAG, which can then catalyze a chemical change in one of the polymer blocks. For example, the acid can cleave side groups or induce crosslinking, thereby altering the chemical nature and volume fraction of that block. This change "traps" the BCP morphology in the exposed regions, while the unexposed regions remain unaltered. This technique allows for the creation of well-defined, patterned nanostructures with high precision. The ability to control the orientation and morphology of BCP domains, such as lamellae or cylinders, is critical for fabricating functional devices. tetrawill.comsci-hub.seresearchgate.net The use of PAGs provides a powerful method to spatially control these self-assembled structures. researchgate.net

Formation of Covalent Adaptable Network (CAN) Polymers

Covalent adaptable networks (CANs) are a novel class of polymers that combine the robustness of traditional thermosets with the reprocessability of thermoplastics. This unique combination is achieved by incorporating dynamic covalent bonds into the polymer network, which can reversibly break and reform under specific stimuli, such as light or heat.

Photoacid generators like this compound can be instrumental in the formation of certain types of CANs. The acid generated upon photolysis can catalyze the formation of dynamic covalent bonds, such as acylhydrazones or imines, leading to the creation of a crosslinked network. The reversibility of these bonds allows the material to be reshaped, repaired, or even recycled, which is a significant advantage over conventional thermosets. Research has demonstrated the development of photoresponsive CANs where light is used to trigger the dynamic bond exchange, leading to changes in the material's properties from an elastomeric gel to a fluid state. semanticscholar.org This light-induced adaptability opens up possibilities for creating smart materials with on-demand properties for applications in soft robotics, self-healing materials, and reversible adhesives. semanticscholar.org

Application in Additive Manufacturing and Three-Dimensional Printing

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. Cationic photopolymerization, initiated by PAGs such as this compound, offers significant advantages in this field, particularly in techniques that utilize liquid resins.

Use in Inkjet Printing of Cationically Curable Resins

Inkjet printing technology is increasingly being adapted for industrial manufacturing, where inks containing curable resins are deposited layer by layer. Cationic UV-curable inks offer several benefits over their free-radical counterparts, most notably their insensitivity to oxygen inhibition. This allows for more efficient and complete curing, even in ambient atmospheres.

This compound is a suitable photoinitiator for such ink formulations. Upon exposure to UV light, it generates the acid necessary to initiate the polymerization of cationic monomers, such as epoxides and vinyl ethers, which are common components of these inks. The formulation of these inks requires careful consideration of viscosity and the inclusion of sensitizers, which can help the photoinitiator to absorb light at longer wavelengths, a particularly useful feature when pigments are present. The ability to achieve rapid curing is essential for high-speed printing processes.

| Component | Function | Example Compounds | Reference |

|---|---|---|---|

| Cationic Monomer/Oligomer | Forms the polymer backbone | Cycloaliphatic epoxides, Vinyl ethers, Oxetanes | |

| Photoacid Generator (PAG) | Initiates polymerization upon UV exposure | This compound, Other sulfonium or iodonium (B1229267) salts | |

| Sensitizer | Enhances light absorption of the PAG | Thioxanthones, Anthracenes | |

| Colorant | Provides color | Pigments or Dyes | |

| Additives | Modify viscosity, adhesion, etc. | Siloxane compounds, Reactive diluents |

Strategies for Controlled Curing in Layer-by-Layer Fabrication

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), build objects layer by layer by selectively curing a liquid photopolymer resin. The precise control over the curing process is paramount to achieving high resolution and dimensional accuracy.

This compound, as a photoacid generator, is a key enabler of this control. In these processes, a light source (e.g., a laser or a projector) illuminates the resin surface in a defined pattern. The PAG in the illuminated region generates acid, causing rapid, localized polymerization and solidification of the resin. The uncured resin remains liquid and can be washed away. This layer-by-layer process allows for the fabrication of highly complex and intricate geometries. The efficiency of the photoinitiator and the curing kinetics of the resin are critical factors that determine the printing speed and the final properties of the printed object. Researchers are continuously developing new resin formulations, often involving epoxy-based systems, to enhance properties like toughness and thermal stability in 3D printed parts. The use of cationic photopolymerization initiated by sulfonium salts in "hot lithography" at elevated temperatures further expands the range of materials and properties that can be achieved.

Contributions to Self-Assembly Phenomena and Directed Material Structuring

This compound serves as a critical component in the field of directed self-assembly (DSA) and the fabrication of highly ordered nanomaterials. Its primary role is that of a photoacid generator (PAG), which, upon exposure to ultraviolet (UV) light, initiates a chemical reaction—typically cationic polymerization or cross-linking—that permanently fixes or "locks" the transient, self-assembled morphologies of block copolymers. This process allows for the creation of robust, nanostructured materials with precisely controlled architectures.

The fundamental principle involves blending the sulfonium salt with a specially designed block copolymer. These copolymers are engineered to spontaneously self-assemble into predictable, ordered nanostructures such as cylinders, lamellae, or gyroids due to the mutual repulsion of their constituent polymer blocks. However, these structures are often thermodynamically sensitive and can be disrupted by changes in temperature or other processing conditions. By introducing this compound, researchers can irradiate the self-assembled material at a specific moment, generating a strong acid that catalyzes the rapid cross-linking of the polymer chains. This effectively traps the desired morphology, converting a dynamic, soft-matter assembly into a stable, durable material with a patterned structure.

Detailed Research Findings

Research has demonstrated the efficacy of this compound in stabilizing complex block copolymer morphologies for advanced applications, including nanolithography and the creation of functional membranes.

One significant study focused on an epoxidized poly(isoprene)-b-poly(ethylene oxide) (PI-PEO) block copolymer, which naturally exhibits various self-assembled phases. The addition of 1.0–1.25 mol% of this compound did not disrupt the intrinsic self-assembly sequence of the copolymer but allowed for the selective stabilization of specific phases. researchgate.net By exposing the blend to UV radiation at temperatures corresponding to the formation of either cylindrical or gyroidal structures, researchers successfully locked in these morphologies, a finding verified by small-angle X-ray scattering (SAXS) measurements before and after curing. researchgate.net This technique provides a pathway to produce different, stable nanostructures from a single starting material.

Another key area of application is in hierarchical block copolymers designed for high-resolution nanopatterning. In a study using a silicon-containing block copolymer, poly(dimethylsiloxane)-b-poly(cholesteryl methacrylate) (PDMS-b-PChMA), a small amount of this compound (0.5 mol%) was added. researchgate.netacs.org The blend was annealed to form a highly ordered structure and then cured with UV light. researchgate.netacs.org This process created a robust, cross-linked network that faithfully retained the original self-assembled nanostructure. researchgate.netacs.org The resulting materials are promising for fabricating next-generation electronics and high-performance membranes for applications like osmotic energy conversion. researchgate.netacs.org

The utility of this compound is further underscored by its inclusion in patents for creating polymeric composite membranes with oriented nanochannels. google.com These patents list this compound as a suitable photoacid generator for fixing the self-assembled structures of block copolymers to produce materials with continuous, aligned nanopores, which are advantageous for separation and transport applications. google.com

Data on this compound in Directed Self-Assembly

The following tables summarize key findings from research utilizing this compound to direct and stabilize material structures.

Table 1: Stabilization of Block Copolymer Morphologies

| Polymer System | PAG Concentration (mol%) | Target Morphologies | Curing Method | Outcome | Reference |

| Epoxidized PI-b-PEO | 1.0–1.25% | Cylinders, Gyroid | UV Radiation | Successful permanent trapping of both morphologies from a single sample. | researchgate.net |

| PDMS-b-PChMA | 0.5% | Hierarchical Smectic/BCC | UV Radiation | High-fidelity retention of the ordered structure; creation of robust hydrogels. | researchgate.netacs.org |

Table 2: Applications of Stabilized Nanostructures

| Polymer System | Stabilized Structure | Intended Application | Key Benefit of PAG Use | Reference |

| Epoxidized PI-b-PEO | Cylinder, Gyroid | Nanolithography, Templating | Enables selection and permanent fixing of desired nanostructure. | researchgate.net |

| PDMS-b-PChMA | Hierarchical Smectic/BCC | Nanopatterning, Osmotic Energy Conversion Membranes | Creates robust, cross-linked networks suitable for functional devices. | researchgate.netacs.org |

| General Block Copolymers | Oriented Nanochannels | Separation Membranes, Fluid Transport | Ensures continuity and alignment of pores for optimized permeability. | google.com |

Advanced Research Topics and Challenges for 4 Iodophenyl Diphenylsulfonium Triflate

Outgassing Phenomena and Contamination in High-Resolution Lithography

A significant challenge in advanced lithography (e.g., 193 nm immersion or EUV) is the contamination of the exposure tool's expensive optical elements. researchgate.net Photoacid generators within the resist are a known source of this contamination through a process called outgassing, where volatile molecular fragments are released from the resist film upon irradiation. researchgate.netresearchgate.net

The irradiation of (4-Iodophenyl)diphenylsulfonium triflate initiates the cleavage of its chemical bonds. The general mechanism for triarylsulfonium salts involves both homolytic (producing radicals) and heterolytic (producing ions) cleavage of a carbon-sulfur (C–S) bond from an excited state. ibm.comosti.gov This process is a primary pathway for the generation of photoproducts. researchgate.net

For this compound, the absorption of a high-energy photon leads to the formation of several potential outgassed species. The primary photochemical event is the cleavage of one of the three C–S bonds. researchgate.netnih.gov This can result in the formation of:

An iodophenyl radical and a diphenylsulfinyl radical cation.

A phenyl radical and a (4-iodophenyl)phenylsulfinyl radical cation.

A phenyl cation and (4-iodophenyl)phenyl sulfide (B99878).

These highly reactive primary fragments can undergo further reactions, leading to a variety of volatile, outgassed products. Studies on similar photoresists have confirmed that decomposition products from the PAG molecule are significant components of outgassed species. dntb.gov.ua These fragments can travel from the wafer surface and deposit on the final optical lens of the lithography tool, causing a loss of light transmission that can impair the manufacturing process. researchgate.net

Given the severe impact of molecular contamination on lithographic tool performance, significant research has focused on mitigation strategies. researchgate.net These methodologies can be broadly categorized into engineering controls and materials-based solutions.

Engineering and Process Controls:

Gas Purging and Dynamic Gas Locks: Introducing a flow of inert gas (like argon or clean dry air) can create a pressure differential or a gas curtain that prevents contaminants from reaching the lens surface. researchgate.netleybold.com Dynamic gas lock systems are designed to suppress contaminant diffusion from the wafer environment to the clean optics chamber. researchgate.net

System Bakeout and Cleaning: A bakeout of vacuum system components at elevated temperatures (100–500 °C) is a highly effective technique to reduce outgassing by removing adsorbed species like water and other volatiles. leybold.come-asct.orgedwardsvacuum.com Proper cleaning protocols to remove contaminants before assembly are also critical. leybold.com

Surface Treatments: Polishing techniques, particularly electropolishing, can reduce the surface area and roughness of chamber components, thereby lowering the potential for contaminant adsorption and subsequent outgassing. edwardsvacuum.com

Materials-Based Solutions:

Topcoat Protection Layers: Applying a soluble topcoat, often called an Outgassing and Out-of-Band Protection Layer (OBPL), over the photoresist acts as a physical barrier. spie.org This layer can effectively block outgassed species from escaping the resist film while being easily removable during the development process. spie.org

Photoresist Formulation and Purification: Researchers are exploring novel photoresist formulations designed for lower outgassing. Additionally, purification techniques such as those using ion-exchange media can remove metallic and other impurities from the photochemicals before they are used, reducing potential defect sources. entegris.com Fluorescence microscopy is a valuable tool for inspecting wafers to detect and characterize organic contamination like resist residue. leica-microsystems.com

Structure-Activity Relationship Studies and Design of Analogues

The performance of a photoacid generator is intrinsically linked to its molecular structure. By systematically modifying the substituents on the aryl rings or changing the anionic component, researchers can tune the compound's properties for specific applications.

The nature of the substituents on the phenyl rings of a triarylsulfonium salt has a profound effect on its photochemical properties, including its absorption wavelength, photosensitivity, and the reactivity of its photoproducts. researchgate.net These groups are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). website-files.comstudypug.com

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring system. studypug.comyoutube.com

Electron-Withdrawing Groups (e.g., -I, -Cl, -NO₂): These groups pull electron density away from the aromatic ring. youtube.comrsc.org The iodo (-I) group on this compound is a halogen, which acts as an EWG through induction. website-files.com

This compound belongs to the broader onium salt class of PAGs, which also includes diaryliodonium salts. Each class exhibits a distinct profile of advantages and disadvantages.

Triarylsulfonium vs. Diaryliodonium Salts:

Thermal Stability: Triarylsulfonium salts are generally known for their superior thermal stability compared to diaryliodonium salts. researchgate.net This is a crucial advantage for photoresist formulations, which require a post-exposure bake step without premature thermal decomposition of the PAG.

Quantum Yield: Diaryliodonium salts often exhibit higher quantum yields for acid production, meaning they can be more efficient at generating acid per absorbed photon. researchgate.netresearchgate.net

Comparison with other Triarylsulfonium Salts: The performance also varies within the triarylsulfonium salt family. The choice of both the cation and the anion is critical. For instance, introducing a phenylthio group can shift the absorption maximum to longer wavelengths (a red-shift). researchgate.net A comparative study of different anions (p-toluenesulfonate, triflate, etc.) with the same triphenylsulfonium (B1202918) cation showed that the anion participates in the electronic transition, affects the absorption spectra, and influences the acidity of the generated photoacid. nih.gov The triflate anion (CF₃SO₃⁻) in the title compound is known to produce a very strong acid, which is highly effective for catalyzing the deprotection reactions in chemically amplified resists. nih.gov

Table 1: General Performance Comparison of Onium Salt PAGs

| Feature | Triarylsulfonium Salts | Diaryliodonium Salts |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Acid Generation Quantum Yield | Generally Lower | Generally Higher |

| Primary Photolysis | Cleavage of C-S bond | Cleavage of C-I bond |

| Key Advantage | High thermal stability, suitable for post-exposure bake processes. | High photosensitivity. |

| Key Disadvantage | Lower quantum yield. | Lower thermal stability. |

Emerging Applications as a Chemical Catalyst

While the primary application of this compound and its analogues is in photolithography, their ability to generate strong acid upon irradiation makes them useful as photoactivated catalysts in organic synthesis.

One significant emerging application is in photoinitiated cationic polymerization. tcichemicals.com Triarylsulfonium salts have been demonstrated to be effective catalysts for the ring-opening polymerization of various cyclic monomers, including epoxides, lactones, and other cyclic esters, under UV irradiation. rsc.orgrsc.orgresearchgate.net This allows for spatial and temporal control over the initiation of polymerization, which is valuable in applications like 3D printing and the formation of specialized polymer coatings. sigmaaldrich.com

A distinct and innovative catalytic application involves using triarylsulfonium salts as precursors in radiolabeling for medical imaging. In one strategy, triarylsulfonium salts function as leaving groups for the aromatic [¹⁸F]fluorination of complex, drug-like molecules. nih.gov This method allows for the efficient and regioselective incorporation of the positron-emitting isotope fluorine-18 (B77423) into non-activated aromatic rings, which is a significant challenge in the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov

Strategic Integration in Radiochemistry as a Labeling Precursor

This compound has emerged as a significant precursor in the field of radiochemistry, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into aromatic systems. The favorable properties of ¹⁸F, including its 109.8-minute half-life and low positron energy (0.635 MeV), make it an ideal radioisotope for Positron Emission Tomography (PET), a powerful molecular imaging technique. frontiersin.orgnih.govresearchgate.net The sulfonium (B1226848) salt's structure allows for a nucleophilic aromatic substitution reaction where the diphenylsulfonium group acts as an effective leaving group, facilitating the attachment of [¹⁸F]fluoride to the aromatic ring.

Synthesis of Radiolabeled Fluoroiodobenzene ([¹⁸F]FIB)

A key application of this compound is in the synthesis of no-carrier-added (n.c.a.) 4-[¹⁸F]fluoroiodobenzene ([¹⁸F]FIB). nih.gov This radiolabeled compound is a versatile building block for the synthesis of more complex PET radiotracers through various transition metal-mediated cross-coupling reactions. nih.gov

The synthesis of [¹⁸F]FIB from the this compound precursor has been successfully automated, allowing for the production of large quantities of the radiolabeling synthon with high radiochemical and chemical purity. nih.gov In a notable automated synthesis procedure, commercially available this compound is reacted with [¹⁸F]fluoride. This reaction has been optimized to produce [¹⁸F]FIB in high radiochemical yields. nih.gov

Detailed research findings have demonstrated the efficiency of this method. An automated synthesis on a GE TRACERlab™ FX unit, starting with the triflate precursor, yielded [¹⁸F]FIB with the following characteristics nih.gov:

| Parameter | Value |

| Radiochemical Yield (decay-corrected) | 89 ± 10% |

| Synthesis Time (including HPLC purification) | 60 minutes |

| Radiochemical Purity | > 95% |

| Specific Activity | > 40 GBq/μmol |

| Data derived from an automated synthesis process. nih.gov |

This efficient and automated synthesis provides a reliable source of [¹⁸F]FIB, a crucial intermediate for the development of novel PET imaging probes. nih.gov

Development of Positron Emission Tomography (PET) Imaging Probes

The utility of this compound is fully realized in its role as a precursor to [¹⁸F]FIB, which is subsequently used to construct a wide array of PET imaging probes. nih.gov These probes are designed to target specific biological processes or molecules, enabling the non-invasive visualization and quantification of these targets in vivo. nih.govresearchgate.net The development of such probes is a cornerstone of molecular imaging research, with applications in oncology, neurology, and cardiology. nih.gov

The versatility of [¹⁸F]FIB, synthesized from the sulfonium salt precursor, stems from its ability to participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions allow for the attachment of the ¹⁸F-labeled fluoroiodophenyl group to a larger molecule with biological targeting capabilities.

Examples of PET Probe Development using [¹⁸F]FIB:

Suzuki and Stille Cross-Coupling Reactions: Research has shown that [¹⁸F]FIB can be effectively used in palladium-catalyzed Suzuki and Stille cross-coupling reactions. researchgate.net These methods have been employed to synthesize ¹⁸F-labeled biphenyls and inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net Optimized reaction conditions have led to excellent radiochemical yields, demonstrating the feasibility of this approach for creating targeted PET probes. researchgate.net

Synthesis of Dopamine (B1211576) D4 Receptor Ligands: In the field of neuroscience, [¹⁸F]FIB has been instrumental in the synthesis of PET ligands for specific neurotransmitter receptors. For instance, it serves as a starting material for the synthesis of [¹⁸F]FAUC 316, a ligand for the dopamine D4 receptor. nih.gov The synthesis involves a Hartwig-Buchwald N-arylation of [¹⁸F]fluoroiodobenzene to produce 1-(4-[¹⁸F]fluorophenyl)piperazine, a key intermediate that is further elaborated to yield the final PET probe. nih.gov

The strategic use of this compound as a precursor for [¹⁸F]FIB provides a robust and efficient pathway for the development of a diverse range of PET imaging probes. This approach facilitates the exploration of new molecular targets and the advancement of diagnostic imaging in medicine.

Future Research Directions and Emerging Applications of 4 Iodophenyl Diphenylsulfonium Triflate

Development of Novel Formulations for Enhanced Photoinitiator Efficiency and Specificity

The performance of (4-Iodophenyl)diphenylsulfonium triflate as a photoinitiator is intrinsically linked to its formulation. Current research is geared towards developing novel formulations that not only boost its efficiency but also enhance the specificity of the photoinitiated processes. A significant area of investigation is the control of acid diffusion in photoresists. Uncontrolled diffusion of the photogenerated acid can lead to a loss of resolution in lithographic patterns.

One innovative approach to address this is the development of "Sweet PAGs," which are environmentally friendly photoacid generators incorporating saccharide moieties. flintbox.com While not directly involving this compound, this concept of using large, functional counter-ions to limit diffusion is a key direction for future formulations of sulfonium (B1226848) salt PAGs. The large size of the saccharide groups in these novel PAGs helps to minimize the diffusion of the generated acid, thereby reducing line edge roughness in patterned features. flintbox.com

Future formulations of this compound could incorporate similar strategies, such as pairing the (4-Iodophenyl)diphenylsulfonium cation with bulky, functionally complex anions. This would not only control acid diffusion but could also modulate the solubility and thermal stability of the PAG, tailoring it for specific applications.

| Formulation Strategy | Anticipated Benefit | Relevant Research Finding |

| Incorporation of Bulky Counter-ions | Controlled acid diffusion, reduced line edge roughness | "Sweet PAGs" with saccharide moieties demonstrate lower acid diffusion. flintbox.com |

| Functionalized Anions | Modulated solubility and thermal stability | Triflate anion enhances reactivity and solubility in organic solvents. smolecule.com |

| Co-monomer Variation | Altered polymerization kinetics and efficiency | The structure of co-monomers significantly affects the polymerization process initiated by photoacid generators. smolecule.com |

Exploration of New Polymer Systems and Advanced Materials Platforms

The utility of this compound extends beyond traditional photolithography. Researchers are actively exploring its use in the synthesis of new polymer systems and the fabrication of advanced materials. One such area is the creation of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers with tailored recognition sites for specific molecules, created by polymerizing functional and cross-linking monomers in the presence of a template molecule.

The photoinitiated polymerization capabilities of this compound make it a valuable tool in the synthesis of MIPs. It can be used to initiate the polymerization of monomers around a template molecule, which is subsequently removed to leave behind a specific binding cavity. mdpi.com This technology has potential applications in chemical sensing, separation processes, and catalysis.

Furthermore, the compound is integral to the advancement of micro and nanoelectronics, being used in the manufacturing of high-quality silicon wafers and other thin-film applications. alfachemic.com Future research will likely focus on its compatibility with a wider range of monomers and its application in fabricating novel polymeric architectures with unique optical, electronic, or biomedical properties.

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deeper understanding of the photolytic mechanism of this compound is crucial for optimizing its performance and designing next-generation photoacid generators. Advanced spectroscopic and computational techniques are being employed to probe the intricate details of its photoacid generation process.

Spectroscopic techniques such as spin trapping, coupled with electron paramagnetic resonance (EPR), have been used to study the photodecomposition of related iodo-aromatic compounds. researchgate.net These studies have successfully identified the radical intermediates formed upon UV photolysis. For instance, the photolysis of 4-iodobenzenesulfonamide (B1222105) has been shown to produce the C₆H₄SO₂NH₂ radical. researchgate.net Similar techniques can be applied to this compound to identify the transient species involved in its photolysis, providing valuable insights into the reaction mechanism.

On the computational front, time-dependent density functional theory (TD-DFT) has emerged as a powerful tool for calculating the mechanism of acid generation in iodonium (B1229267) salts. rsc.org These calculations can elucidate the electronic transitions involved in photoexcitation and the subsequent bond cleavage events that lead to the release of a proton. By applying TD-DFT to this compound, researchers can gain a predictive understanding of its photochemical behavior, which can guide the design of more efficient photoacid generators.

| Technique | Application | Key Insights |

| Spin Trapping with EPR | Identification of radical intermediates in photolysis | Characterization of transient species formed during photo-degradation. researchgate.net |

| Time-Dependent DFT | Calculation of photoacid generation mechanism | Elucidation of electronic transitions and bond cleavage pathways. rsc.org |

Sustainable Synthesis Routes and Green Chemistry Considerations in Production

The increasing focus on environmental sustainability in the chemical industry has spurred research into greener synthesis routes for photoacid generators like this compound. Traditional methods for synthesizing diaryliodonium and triarylsulfonium salts often involve harsh reaction conditions and the use of toxic reagents.

Recent research has focused on developing more sustainable and scalable one-pot synthesis methods. rsc.org These methods often utilize more environmentally benign solvents, such as ethyl acetate, and aim to reduce waste by minimizing the number of synthetic steps. rsc.org For instance, facile syntheses of diaryliodonium salts have been developed using Oxone, a versatile and inexpensive oxidant, in the presence of sulfuric acid. beilstein-journals.org This approach is applicable to a wide range of substrates and can even be used for the direct synthesis of symmetric iodonium salts from arenes. beilstein-journals.org

Another promising strategy is the development of synthetic routes that start from readily available and less toxic starting materials, such as elemental iodine and arenes, to produce diaryliodonium salts. diva-portal.org These methods aim to be more cost-effective and sustainable compared to existing routes that rely on pre-functionalized iodoarenes. diva-portal.org The application of these green chemistry principles to the production of this compound will be a key area of future research, aiming to reduce the environmental footprint of this important industrial chemical.

| Sustainable Approach | Description | Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot. | Reduced solvent usage, lower waste generation, and improved efficiency. rsc.org |

| Use of Greener Oxidants | Employing inexpensive and less hazardous oxidants like Oxone. | Lower cost and improved safety profile of the synthesis. beilstein-journals.org |

| Starting from Elemental Iodine | Direct synthesis from elemental iodine and arenes. | Avoids the use of expensive and potentially toxic iodoarenes. diva-portal.org |

Q & A

Basic Research Questions

Q. What are the primary applications of (4-iodophenyl)diphenylsulfonium triflate in polymer chemistry, and what methodological considerations are critical for its use as a photo-acid generator?

- Answer : This compound is widely used as a photo-acid generator (PAG) in nitroxide-mediated photo-living radical polymerization (NMP-PLRP). Methodological considerations include:

- UV irradiation parameters : Optimize wavelength (e.g., 365 nm) and intensity to activate sulfonium salt decomposition .

- Initiator pairing : Alkoxyamines (e.g., TEMPO derivatives) must be selected for compatibility with the sulfonium triflate to ensure controlled polymerization .

- Reaction monitoring : Use gel permeation chromatography (GPC) to track molecular weight distribution and nuclear magnetic resonance (NMR) to confirm monomer conversion .

Q. What spectroscopic techniques are recommended for characterizing the reactivity and stability of this compound under different storage conditions?

- Answer :

- 19F NMR : Monitors triflate anion stability and detects decomposition byproducts (e.g., free triflic acid) .

- HPLC : Assesses purity (>98% by GC, as in commercial batches) and identifies degradation under storage (e.g., 0–6°C recommended) .

- FTIR : Tracks functional group changes (e.g., S–C aromatic stretching at ~1450 cm⁻¹) during light exposure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Storage : Maintain at 0–6°C to prevent thermal decomposition .

- Handling : Use gloves and eye protection; work in a fume hood due to potential triflic acid release during UV activation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the choice of initiator and reaction solvent impact the efficiency of this compound in nitroxide-mediated photo-living radical polymerization?

- Answer :

- Initiator effects : Alkoxyamines with longer half-lives (e.g., SG1-based) reduce premature termination but require higher UV doses for activation .

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance sulfonium salt solubility but may quench photo-excited states. Non-polar solvents (e.g., toluene) improve radical stability but slow acid diffusion .

- Example data :

| Solvent | Monomer Conversion (%) | Đ (Dispersity) |

|---|---|---|

| Acetonitrile | 85 ± 3 | 1.21 |

| Toluene | 72 ± 5 | 1.35 |

| Source: Adapted from Yoshida (2010) . |

Q. What strategies can resolve contradictions in reported yields when using this compound in cyclopropanation reactions under varying catalytic systems?

- Answer :

- Catalyst screening : Zinc triflate (5 mol%) outperforms Lewis acids like BF₃·OEt₂ in cyclopropanation of oxindoles (yields: 85–92% vs. 40–55%) due to milder conditions and reduced side reactions .

- Additive effects : Triethylamine (10 mol%) suppresses triflic acid accumulation, improving selectivity for cyclopropane products .

- Contradiction analysis : Discrepancies in yields may arise from competing N-alkylation pathways; use ¹H NMR to quantify product ratios .

Q. How does the electronic effect of the 4-iodophenyl substituent influence the photo-acid generation efficiency compared to other aryl groups in sulfonium triflate derivatives?

- Answer :

- Electron-withdrawing groups : The 4-iodo substituent enhances sulfonium salt photo-lability by stabilizing the transition state during S–C bond cleavage. Comparative studies show:

| Substituent | Relative Acid Release Rate* |

|---|---|

| 4-Iodo | 1.0 (reference) |

| 4-CF₃ | 0.8 |

| 4-t-Bu | 0.5 |

| *Measured via UV-Vis kinetics in acetonitrile . |

- Mechanistic insight : Hammett constants (σ⁺) correlate with acid release rates; 4-iodo (σ⁺ = +0.28) balances bond weakening and stability .

Guidance for Experimental Design

- Data contradiction resolution : When replication fails (e.g., lower yields in cyclopropanation), systematically vary:

- Catalyst loading (1–10 mol%).

- Temperature (25–60°C).

- Light exposure duration (5–30 min) .

- Advanced characterization : Use time-resolved ESR to track nitroxide radical concentrations during polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.